4-(4-Fluoro-2-methylphenyl)benzaldehyde
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Overview
Description
4-(4-Fluoro-2-methylphenyl)benzaldehyde is an aromatic aldehyde with the molecular formula C14H11FO. It is characterized by the presence of a fluorine atom and a methyl group on the benzene ring, which is attached to a benzaldehyde moiety. This compound is used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Fluoro-2-methylphenyl)benzaldehyde typically involves the reaction of 4-fluoro-2-methylbenzene with a formylating agent. One common method is the Vilsmeier-Haack reaction, where 4-fluoro-2-methylbenzene reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .
Industrial Production Methods
Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions or other formylation techniques. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
4-(4-Fluoro-2-methylphenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.
Major Products
Oxidation: 4-(4-Fluoro-2-methylphenyl)benzoic acid.
Reduction: 4-(4-Fluoro-2-methylphenyl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(4-Fluoro-2-methylphenyl)benzaldehyde is used in several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug molecules.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-2-methylphenyl)benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, allowing researchers to study enzyme kinetics and inhibition. In pharmaceutical research, it may interact with molecular targets such as receptors or enzymes, influencing biological pathways .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzaldehyde: Lacks the methyl group present in 4-(4-Fluoro-2-methylphenyl)benzaldehyde.
4-Methylbenzaldehyde: Lacks the fluorine atom present in this compound.
4-(4-Chloro-2-methylphenyl)benzaldehyde: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
This compound is unique due to the presence of both a fluorine atom and a methyl group on the benzene ring. This combination of substituents can influence the compound’s reactivity and its interactions with biological targets, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
4-(4-fluoro-2-methylphenyl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c1-10-8-13(15)6-7-14(10)12-4-2-11(9-16)3-5-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFVSIGHHDUARW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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